molecular formula C12H15NO3 B107514 4-(Morpholinomethyl)benzoic acid CAS No. 62642-62-0

4-(Morpholinomethyl)benzoic acid

Cat. No. B107514
CAS RN: 62642-62-0
M. Wt: 221.25 g/mol
InChI Key: QYBXZYYECZFQRX-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)benzoic acid is a chemical compound that is part of a broader class of morpholine derivatives. Morpholine is a versatile heterocycle used in various chemical syntheses and applications. The compound combines a morpholine moiety with a benzoic acid group, potentially altering its chemical and physical properties and its biological activity.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, 4-benzyl-4-methylmorpholinium salts, which are structurally related to 4-(morpholinomethyl)benzoic acid, have been synthesized using inorganic and organic anions . Another related compound, 4-morpholino-2-(arylsulfonyl)benzenamines, was synthesized electrochemically from 4-morpholinoaniline and arenesulfinic acids . Additionally, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and structurally elucidated using spectroscopic methods and density functional theory (DFT) calculations . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-(morpholinomethyl)benzoic acid.

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, a compound containing a morpholine ring, was determined in the solid state, showing a typical hydrogen-bonded dimer motif . The novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid's structure was elucidated using UV, FT-IR, NMR spectroscopy, and DFT calculations . These studies can provide a framework for understanding the molecular structure of 4-(morpholinomethyl)benzoic acid.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For instance, the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids involved reactions of α,β-unsaturated carbonyl compounds with hydrazine hydrate, semicarbazide, or thiosemicarbazide, followed by a Mannich reaction . Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and showed potential as antimicrobial agents . These reactions demonstrate the reactivity of morpholine derivatives and could be relevant to the chemical behavior of 4-(morpholinomethyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their structure. The physicochemical properties, cytotoxicity, and biodegradability of 4-benzyl-4-methylmorpholinium-based ionic liquids were determined, showing moderate or low toxicity and potential as biomass solvents . The novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid exhibited interesting nonlinear optical properties and thermal behavior, as indicated by calculated polarizability, hyperpolarizabilities, and thermodynamic properties . These findings suggest that 4-(morpholinomethyl)benzoic acid may also possess unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Antimicrobial Properties

A study by Rezvan Rezaee Nasab et al. (2017) explored the synthesis of novel 4-anilinoquinazoline derivatives from benzoic acid, demonstrating their significant antibacterial activities. This research highlights the potential of derivatives of benzoic acid, such as 4-(Morpholinomethyl)benzoic acid, in developing effective antimicrobial agents.

Chemical Synthesis and Catalysis

Research by A. Ashraf et al. (2017) involved the preparation of aspirin analogues and organometallic compounds from 2-hydroxy-4-(picolinamido)benzoic acid. This illustrates the role of benzoic acid derivatives in synthesizing complex chemical structures, which can be extended to the synthesis and applications of 4-(Morpholinomethyl)benzoic acid.

Hydrogen-Bonded Polymeric Structures

Graham Smith and D. Lynch (2016) Smith & Lynch, 2016 investigated morpholinium salts of ring-substituted benzoic acids. They highlighted the creation of hydrogen-bonded polymeric structures, indicating a potential area of application for 4-(Morpholinomethyl)benzoic acid in materials science and engineering.

Anticorrosive Properties

M. Rbaa et al. (2020) Rbaa et al., 2020 examined benzimidazole derivatives and their effect on steel corrosion. This suggests that 4-(Morpholinomethyl)benzoic acid could be investigated for similar protective properties in material sciences.

Fluorescent Molecular Probes

L. Bekere et al. (2013) Bekere et al., 2013 studied 4-substituted 1,8-naphthalimides as fluorescent molecular probes, indicating potential applications of 4-(Morpholinomethyl)benzoic acid in fluorescence-based detection and imaging.

Ionic Liquids and Biodegradability

J. Pernak et al. (2011) Pernak et al., 2011 synthesized morpholinium salts with varying anions, assessing their biodegradability. This points towards the use of 4-(Morpholinomethyl)benzoic acid in developing environmentally friendly ionic liquids.

Aggregation Enhanced Emission

A. Srivastava et al. (2016) Srivastava et al., 2016 investigated 1,8-naphthalimide-based compounds with benzoic acid derivatives, which showed aggregation-enhanced emission. This indicates potential applications of 4-(Morpholinomethyl)benzoic acid in optoelectronics and photonics.

Polymer-Rare Earth Complexes

Baojiao Gao et al. (2012) Gao et al., 2012 synthesized polymer-rare earth complexes using benzoic acid derivatives, suggesting a research pathway for 4-(Morpholinomethyl)benzoic acid in developing new materials with unique electronic or optical properties.

Titanocene(IV) Derivatives for Biological Studies

Jesús Ceballos-Torres et al. (2012) Ceballos-Torres et al., 2012 synthesized titanocene(IV) complexes with carboxylato ligands, including benzoic acid derivatives. The study's focus on biological interactions highlights a potential area for 4-(Morpholinomethyl)benzoic acid in biochemistry and pharmacology.

Safety And Hazards

“4-(Morpholinomethyl)benzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBXZYYECZFQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351562
Record name 4-(morpholinomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinomethyl)benzoic acid

CAS RN

62642-62-0
Record name 4-(morpholinomethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-ium-4-ylmethyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Wang - 1991 - ir.library.oregonstate.edu
A novel acyl protecting group for cytosine and adenine has been prepared from 4-(chloromethyl) benzoic acid. Reaction of the acid with morpholine produces 4-(4-morpholinyl) methyl …
Number of citations: 1 ir.library.oregonstate.edu
SJ Garibay, OK Farha, JB DeCoste - Chemical Communications, 2019 - pubs.rsc.org
Amine modified Zr6-based metal–organic frameworks (MOFs) were synthesized through solvent-assisted linker incorporation (SALI) and utilized as single-component heterogeneous …
Number of citations: 29 pubs.rsc.org
SJ Garibay, TM Tovar, IO Iordanov… - Journal of Materials …, 2023 - pubs.rsc.org
Metal–organic frameworks (MOFs) necessitate buffers or basic amine moieties for high activity and turnover in the hydrolysis of organophosphates. While polymeric amine buffers can …
Number of citations: 0 pubs.rsc.org
SH Kim, B Markovitz, R Trovato, BR Murphy… - Bioorganic & medicinal …, 2013 - Elsevier
A new oxazole scaffold showing great promise in HIV-1 inhibition has been discovered by cell-based screening of an in-house library and scaffold modification. Follow-up SAR study …
Number of citations: 41 www.sciencedirect.com
MSS Palanki, H Akiyama, P Campochiaro… - Journal of medicinal …, 2008 - ACS Publications
Age-related macular degeneration (AMD) is one of the leading causes of loss of vision in the industrialized world. Attenuating the VEGF signal in the eye to treat AMD has been …
Number of citations: 77 pubs.acs.org
C Wilson - 2019 - search.proquest.com
The Chemicals Weapons Convention, effective since 1997, has helped to reduce the proliferation of chemical warfare agents (CWAs). However, despite 193 states being bound by this …
Number of citations: 1 search.proquest.com

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